molecular formula C8H10O2 B1352941 2-Ethylresorcinol CAS No. 31154-44-6

2-Ethylresorcinol

Cat. No.: B1352941
CAS No.: 31154-44-6
M. Wt: 138.16 g/mol
InChI Key: DWVXFVWWARTDCQ-UHFFFAOYSA-N
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Description

2-Ethylresorcinol is an organic compound belonging to the resorcinol family, characterized by the presence of two hydroxyl groups on a benzene ring. The compound is specifically substituted with an ethyl group at the second position of the benzene ring, giving it the molecular formula C8H10O2. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylresorcinol can be synthesized through several methods. One common approach involves the ethylation of resorcinol. This process typically uses ethyl bromide or ethyl iodide as the ethylating agents in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: On an industrial scale, this compound is produced through the alkylation of resorcinol using ethylene in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert it into dihydroxy compounds.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated resorcinol derivatives.

Scientific Research Applications

2-Ethylresorcinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.

    Medicine: It is investigated for its potential in treating skin disorders due to its ability to inhibit tyrosinase, an enzyme involved in melanin production.

    Industry: this compound is used in the manufacture of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-Ethylresorcinol exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This action is beneficial in reducing hyperpigmentation in skin treatments.

Comparison with Similar Compounds

2-Ethylresorcinol can be compared with other resorcinol derivatives such as:

    Resorcinol (1,3-Dihydroxybenzene): Lacks the ethyl group, making it less hydrophobic and slightly different in reactivity.

    4-Ethylresorcinol: Similar in structure but with the ethyl group at the fourth position, affecting its chemical behavior and applications.

    2-Methylresorcinol: Substituted with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-7(9)4-3-5-8(6)10/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVXFVWWARTDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431425
Record name 2-ethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31154-44-6
Record name 2-ethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethyl-1,3-cyclohexanedione (15 g, 107 mmol), mesitylene (240 mL), and 5% Pd/C (7.8 g) were placed in a flask. The reaction mixture was stirred at 160° C. for two days. Filtration gave a crude product, which was purified by chromatography (EtOAc/Hexane) to give 2-ethyl-3-hydroxy phenol (2.2 g, 15%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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